molecular formula C13H15ClN2O B034286 4-(4-Methylphenoxy)phenylhydrazine hydrochloride CAS No. 108902-83-6

4-(4-Methylphenoxy)phenylhydrazine hydrochloride

Cat. No.: B034286
CAS No.: 108902-83-6
M. Wt: 250.72 g/mol
InChI Key: XKCVGENJIPOARL-UHFFFAOYSA-N
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Description

4-(4-Methylphenoxy)phenylhydrazine hydrochloride (CAS 108902-83-6) is a substituted phenylhydrazine derivative of high interest in organic and medicinal chemistry research. This compound is characterized by a methylphenoxy group at the para-position of the phenyl ring, which influences its electronic properties and reactivity. Its primary application is as a versatile building block in organic synthesis, particularly in condensation reactions with carbonyl compounds to form hydrazones. These hydrazones serve as crucial intermediates for the construction of various nitrogen-containing heterocycles, such as pyrazoles and indazole derivatives, which are valuable scaffolds in the development of pharmaceuticals and agrochemicals . The compound is supplied as the hydrochloride salt, a form that enhances its stability and improves solubility in polar solvents, thereby facilitating its handling and use in various acid-mediated catalytic reactions . Researchers utilize this reagent in the synthesis of complex molecules for biological screening. Scientific studies on related phenylhydrazine derivatives have demonstrated potential in various research areas, including the investigation of anti-inflammatory agents, highlighting the value of this chemical class in drug discovery . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c1-10-2-6-12(7-3-10)16-13-8-4-11(15-14)5-9-13;/h2-9,15H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCVGENJIPOARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375446
Record name [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1)
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108902-83-6
Record name [4-(4-Methylphenoxy)phenyl]hydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Methylphenoxy)phenylhydrazine hydrochloride
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Preparation Methods

Diazotization of 4-Methylaniline

The synthesis begins with the diazotization of 4-methylaniline, a primary aromatic amine. In this step, 4-methylaniline reacts with sodium nitrite (NaNO₂) in a hydrochloric acid (HCl) medium under controlled低温 conditions (0–5°C) to form the corresponding diazonium salt. The reaction mechanism proceeds as follows:

4-Methylaniline+NaNO2+2HCl4-Methylbenzenediazonium chloride+NaCl+2H2O\text{4-Methylaniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{4-Methylbenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Key parameters include maintaining temperatures below 5°C to prevent premature decomposition of the diazonium salt and ensuring stoichiometric equivalence of NaNO₂ to avoid residual nitrous acid, which can lead to side reactions.

Reduction to Phenylhydrazine

The diazonium salt undergoes reduction using zinc powder (Zn) in an HCl-rich environment. This step converts the diazonium group (-N₂⁺) into a hydrazine moiety (-NH-NH₂). The reaction is exothermic and requires temperature regulation at 18°C to prevent over-reduction or formation of byproducts:

4-Methylbenzenediazonium chloride+Zn+4HCl4-Methylphenylhydrazine hydrochloride+ZnCl2+H2O\text{4-Methylbenzenediazonium chloride} + \text{Zn} + 4\text{HCl} \rightarrow \text{4-Methylphenylhydrazine hydrochloride} + \text{ZnCl}2 + \text{H}2\text{O}

Zinc acts as a reducing agent, while HCl provides the acidic medium necessary for protonation and stabilization of intermediates.

Coupling with 4-Methylphenol

Following reduction, the hydrazine intermediate reacts with 4-methylphenol in a nucleophilic aromatic substitution reaction. The methylphenoxy group is introduced at the para position of the phenyl ring, facilitated by the electron-donating methyl group, which enhances the phenol's reactivity.

Acid Precipitation and Purification

The final step involves precipitation of the hydrochloride salt by adjusting the pH with sodium hydroxide (NaOH) to 10, followed by crystallization at 5°C. Filtration yields the crude product, which is further purified via recrystallization from ethanol-water mixtures.

Industrial-Scale Optimization

Scalability and Process Parameters

Industrial production scales the above steps while optimizing reagent ratios and reaction times. For example, in a 5L reactor, 600 mL of 37% HCl and 343 g of 35% NaNO₂ aqueous solution are used per 200 g of 4-methylaniline. The table below summarizes critical parameters across different scales:

Parameter Lab Scale (1L) Pilot Scale (5L) Industrial Scale (10L)
4-Methylaniline (g)50200500
HCl (37%, mL)1506001500
NaNO₂ (35%, g)85.7343857
Zn (g)120195480
Reaction Time (Diazotization)1 hour1.5 hours1.5 hours
Yield (Crude Product, g)26.9119292

Temperature Control Strategies

  • Diazotization : Ice-salt baths maintain temperatures at 2°C to stabilize the diazonium salt.

  • Reduction : Reactions are conducted at 18°C to balance reaction rate and byproduct suppression.

  • Crystallization : Cooling to 5°C ensures high-purity crystal formation.

Critical Analysis of Reaction Conditions

Stoichiometric Ratios and Yield Optimization

Deviations from the recommended 1:1 molar ratio of 4-methylaniline to NaNO₂ reduce yields due to incomplete diazotization. Excess Zn (1.5–2.0 equivalents) ensures complete reduction but requires post-reaction neutralization to avoid residual metal contaminants.

Impurity Mitigation

  • Byproduct Formation : Elevated temperatures during diazotization (>5°C) promote diazo compound decomposition into phenolic byproducts.

  • Purification Efficacy : Recrystallization from ethanol-water (3:1 v/v) removes unreacted 4-methylphenol and zinc chloride residues, achieving >95% purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)phenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-(4-Methylphenoxy)phenylhydrazine hydrochloride is widely used as a reagent in organic synthesis. It serves as a precursor for various derivatives and intermediates, facilitating the development of new compounds with potential therapeutic applications. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in chemical reactions.

Research has shown that this compound exhibits several biological activities:

  • Cytotoxicity : It demonstrates dose-dependent cytotoxic effects on cancer cell lines, including significant growth inhibition compared to standard chemotherapeutics.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death and reduced tumor growth in vivo.
  • Anti-inflammatory Properties : Studies indicate that it suppresses inflammatory responses and modulates immune cell activation and cytokine production.

Medical Applications

The potential therapeutic applications of this compound are being explored, particularly in oncology and immunology. Its derivatives have shown promise for developing new drugs aimed at treating cancer and inflammatory diseases.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on multiple cancer cell lines (e.g., K-562, MDA-MB-435), demonstrating significant growth inhibition compared to standard chemotherapeutics.
  • Inflammatory Model Research : Another study assessed the compound's anti-inflammatory effects in animal models of arthritis, revealing a marked reduction in inflammatory markers.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)phenylhydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This compound can also participate in redox reactions, affecting cellular pathways and signaling .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include derivatives with varying substituents on the phenyl ring (Table 1). These substituents influence molecular weight, polarity, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituent Position/Type
4-Methylphenylhydrazine hydrochloride 637-60-5 C₇H₁₀ClN₂ 172.62 Para-methyl
4-Methoxyphenylhydrazine hydrochloride 19501-58-7 C₇H₁₁ClN₂O 174.63 Para-methoxy
4-Chlorophenylhydrazine hydrochloride 1073-70-7 C₆H₇Cl₂N₂ 193.05 Para-chloro
4-Fluorophenylhydrazine hydrochloride 823-85-8 C₆H₇ClFN₂ 177.59 Para-fluoro
3-(Trifluoromethyl)phenylhydrazine HCl 3107-33-3 C₇H₇F₃N₂·HCl 212.60 Meta-trifluoromethyl

Key Observations:

  • Electron-Donating Groups (e.g., methyl, methoxy): Enhance stability and reduce acidity compared to unsubstituted phenylhydrazine hydrochloride.
  • Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl): Increase acidity and reactivity, accelerating condensation reactions but reducing stability under basic conditions .

Stability and Handling

  • All phenylhydrazine hydrochlorides are strong reducing agents, incompatible with oxidizers and metals .
  • Methylphenoxy derivatives are likely less hygroscopic than trifluoromethyl analogs due to lower polarity, simplifying storage .

Biological Activity

4-(4-Methylphenoxy)phenylhydrazine hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13_{13}H14_{14}ClN3_{3}O
  • CAS Number : 108902-83-6
  • Appearance : White to off-white crystalline solid
  • Solubility : Soluble in polar solvents such as water and ethanol

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • Cytotoxicity : The compound demonstrates dose-dependent cytotoxic effects on various cancer cell lines, including leukemia and melanoma. In vitro studies report IC50_{50} values indicating effective inhibition of cell proliferation ( ).
  • Apoptosis Induction : It triggers apoptosis pathways in cancer cells, leading to programmed cell death. This effect is mediated through the activation of caspases and modulation of Bcl-2 family proteins ().
  • In Vivo Studies : Animal model studies have shown reduced tumor growth and metastasis when treated with this compound, suggesting its potential as a therapeutic agent ( ).

2. Anti-inflammatory Effects

In addition to its anticancer properties, the compound has been studied for its anti-inflammatory effects:

  • Reduced Inflammation : It suppresses inflammatory responses in various models, indicating potential use in treating inflammatory diseases ( ).
  • Modulation of Immune Cells : The compound affects immune cell activation and cytokine production, suggesting it may play a role in immune regulation ().

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
  • Receptor Interaction : It potentially interacts with receptors that modulate cell signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their unique properties and biological activities:

Compound NameStructural FeaturesUnique Properties
4-MethoxyphenylhydrazineContains methoxy instead of methylExhibits different reactivity patterns
PhenylhydrazineBasic phenyl group without substitutionMore reactive but less selective
4-AminophenylhydrazineContains an amino groupPotentially more polar, affecting solubility
3-(4-Methylphenoxy)anilineAniline structure with methyl substitutionDifferent biological activity profile

This comparison highlights the unique combination of functional groups in this compound that enhances its reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on multiple cancer cell lines (e.g., K-562, MDA-MB-435), demonstrating significant growth inhibition compared to standard chemotherapeutics ( ).
  • Inflammatory Model Research : Another study assessed the compound's anti-inflammatory effects in animal models of arthritis, revealing a marked reduction in inflammatory markers ().

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Methylphenoxy)phenylhydrazine hydrochloride, and what are the critical parameters to monitor during synthesis?

  • Methodology : The compound is typically synthesized via diazotization of aniline derivatives followed by reduction and acid precipitation. For example, phenylhydrazine hydrochloride derivatives are often prepared by reacting aniline with nitrous acid (HNO₂) to form diazonium salts, which are then reduced using agents like sodium sulfite (Na₂SO₃) and treated with hydrochloric acid . Key parameters include temperature control (<5°C during diazotization to prevent side reactions) and stoichiometric ratios of reagents to minimize byproducts.

Q. How can this compound be quantified in solution, and what analytical techniques are validated for this purpose?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is commonly used. A validated NIOSH method (3518) employs a C18 column and a mobile phase of 0.1 M HCl with phosphomolybdic acid (PMA) as a derivatizing agent to enhance detection sensitivity . Calibration curves using phenylhydrazine hydrochloride stock solutions (0.1–10 µg/mL) show linearity (R² > 0.995) with a limit of detection (LOD) of 0.05 µg/mL .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Methodology : The compound is corrosive and reacts violently with strong bases (e.g., NaOH), alkali metals (e.g., Na), and oxidizers (e.g., Cl₂). Storage requires airtight containers in cool, ventilated areas away from ignition sources. Personal protective equipment (PPE) should include nitrile gloves, lab coats, and fume hoods for weighing. Spills must be neutralized with dilute acetic acid (5%) before disposal .

Advanced Research Questions

Q. How does the electron-donating 4-methylphenoxy group influence the reactivity of phenylhydrazine hydrochloride in Fischer indole synthesis?

  • Methodology : The 4-methylphenoxy substituent enhances electrophilicity at the hydrazine nitrogen, facilitating cyclization with ketones or aldehydes. For example, microwave-assisted reactions (150°C, 15 minutes) with butanone yield 2,3-dimethylindole derivatives in >90% efficiency. Kinetic studies show rate acceleration compared to unsubstituted phenylhydrazine due to improved resonance stabilization of intermediates .

Q. What experimental strategies can mitigate the toxicity of this compound while maintaining its therapeutic efficacy in polycythemia vera models?

  • Methodology : Dose optimization using in vivo murine models (e.g., C57BL/6 mice) involves monitoring hemoglobin levels and liver enzymes (ALT/AST) to balance erythrocyte suppression with hepatotoxicity. Subcutaneous administration (5–10 mg/kg) reduces systemic exposure compared to oral dosing, lowering risks of hemolytic anemia . Concurrent use of antioxidants (e.g., N-acetylcysteine) may attenuate oxidative DNA damage linked to phenylhydrazine derivatives .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH) across pH 1–13 reveal hydrolysis of the hydrazine moiety at pH > 10. Buffer systems (e.g., phosphate buffer pH 7.4) are optimal for long-term storage. Conflicting reports on thermal decomposition (e.g., 250°C vs. 200°C) may arise from impurities; purity analysis via DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) is recommended .

Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the compound’s binding to heme proteins (e.g., hemoglobin). Molecular docking (AutoDock Vina) identifies preferential binding at the β-globin subunit’s hydrophobic pocket, correlating with in vitro hemolysis assays .

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